N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a piperidine-4-carboxamide moiety via a pyridazine ring substituted with a 4-methoxyphenyl group. The benzodioxin scaffold is associated with diverse pharmacological activities, including anti-inflammatory and antibacterial properties, as observed in structurally related sulfonamide derivatives (e.g., ).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-31-20-5-2-17(3-6-20)21-7-9-24(28-27-21)29-12-10-18(11-13-29)25(30)26-19-4-8-22-23(16-19)33-15-14-32-22/h2-9,16,18H,10-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLOMZBWAAFPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxin and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include using continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Biological Activities
Research has shown that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibit a range of biological activities:
- Antidiabetic Activity : Several studies have reported that derivatives of benzodioxins can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. For example, compounds synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine have been screened for their inhibitory effects on these enzymes .
- Antimicrobial Properties : The compound has shown promise in targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). In silico studies have indicated potential mechanisms of action against these pathogens, suggesting that such compounds could serve as leads for new antimicrobial agents .
- Cancer Therapeutics : Benzamide derivatives have been explored for their activity against various cancer cell lines. For instance, certain benzamide derivatives have demonstrated inhibition of RET kinase activity, which is implicated in several cancers . The structural features of this compound may enhance its efficacy as a selective inhibitor.
Case Study 1: Antidiabetic Screening
A study synthesized a series of compounds based on the benzodioxin structure and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that some derivatives exhibited significant inhibitory activity comparable to standard drugs used in T2DM management .
Case Study 2: Antimicrobial Evaluation
Research involving the evaluation of novel compounds against Mtb revealed that certain derivatives based on the benzodioxin scaffold showed substantial antibacterial activity in vitro. These findings suggest that modifications to the benzodioxin structure can lead to enhanced antimicrobial properties .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific receptors, enzymes, or proteins, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Below is a comparative analysis based on structural features and biological activities:
Sulfonamide Derivatives
Compounds such as N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) exhibit antibacterial activity against Gram-negative pathogens (e.g., Salmonella typhi, Escherichia coli) and lipoxygenase inhibition (). Key differences from the target compound include:
- Sulfonamide vs. Carboxamide Linkage : Sulfonamide derivatives rely on a sulfonyl group for bioactivity, whereas the target compound’s piperidine-carboxamide linkage may alter target specificity.
- Substituent Effects : The 4-methoxyphenyl group on the pyridazine ring in the target compound could enhance metabolic stability compared to halogenated or alkyl substituents in sulfonamides.
Pyrrole-Based Derivatives
Compounds like 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) demonstrate anti-inflammatory activity superior to ibuprofen (). The pyrrole-acetic acid moiety contrasts with the target compound’s pyridazine-piperidine architecture, suggesting divergent mechanisms (e.g., cyclooxygenase vs. lipoxygenase modulation).
Nitrobenzenesulfonamides
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i) show biofilm inhibition against Bacillus subtilis and low cytotoxicity ().
Antihepatotoxic Agents
Flavones and coumarins with the 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino) flavone (4f), exhibit hepatoprotective effects comparable to silymarin (). While these lack the pyridazine-piperidine motif, they highlight the benzodioxin scaffold’s versatility in drug design.
Structural and Functional Insights
- Benzodioxin Core : Common across analogs, this moiety contributes to π-π interactions and metabolic stability.
- Pyridazine vs. Sulfonamide : The pyridazine ring in the target compound may offer improved solubility and kinase/enzyme binding compared to sulfonamides.
- 4-Methoxyphenyl Group : This substituent could enhance bioavailability and CNS penetration relative to halogenated analogs.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer: Synthesis involves a multi-step approach:
- Step 1: Coupling the benzodioxin-6-amine derivative with a pre-synthesized pyridazin-piperidine intermediate using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). Reaction progress is monitored via TLC (silica gel plates) .
- Step 2: Cyclization or functionalization under controlled temperatures (e.g., 80°C) to form the final product.
- Characterization: IR spectroscopy (amide bond confirmation), - and -NMR (structural elucidation), and mass spectrometry (molecular weight validation). Purification employs column chromatography or recrystallization .
Table 1: Example Synthesis Workflow
| Step | Reaction Type | Key Reagents/Conditions | Monitoring Method |
|---|---|---|---|
| 1 | Amide Coupling | DCC, DMAP, DCM, RT, 12h | TLC (Rf = 0.3) |
| 2 | Cyclization | 80°C, ethanol, 6h | IR (C=O stretch) |
Q. What structural features influence its biological activity?
Methodological Answer:
- Benzodioxin moiety: Enhances lipophilicity, improving blood-brain barrier penetration. Confirmed via logP calculations (e.g., ClogP = 3.2) .
- 4-Methoxyphenyl-pyridazine: Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). Validated via molecular docking .
- Piperidine-4-carboxamide: Acts as a conformational spacer, optimizing binding geometry. Structure-activity relationship (SAR) studies show reduced potency when replaced with rigid groups .
Q. How is initial biological screening conducted?
Methodological Answer:
- In vitro enzyme assays: Measure IC against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cell-based assays: Test antiproliferative activity via MTT assays on cancer cell lines (e.g., HCT-116). Dose-response curves (0.1–100 µM) are analyzed for EC .
- Selectivity profiling: Screen against a panel of 50+ kinases to identify off-target effects .
Q. What physicochemical properties are critical for preclinical studies?
Methodological Answer:
- Solubility: Assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. Low solubility (<10 µg/mL) may necessitate formulation adjustments (e.g., PEG-based solutions) .
- Stability: Tested under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize synthesis?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) predict transition states for key reactions, reducing trial-and-error. For example, solvent effects (DCM vs. ethanol) are modeled to optimize coupling yields .
- ICReDD’s feedback loop: Combines computational reaction path searches with experimental validation. For instance, catalysts (e.g., Pd(OAc)) are screened virtually before lab testing, shortening development time by 30–50% .
Q. How to resolve contradictions between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) studies: Measure bioavailability (e.g., oral administration in rodents) and tissue distribution. Poor bioavailability (<20%) may explain in vivo inefficacy .
- Metabolite identification: Use LC-MS/MS to detect first-pass metabolism (e.g., demethylation of the methoxyphenyl group). Prodrug strategies (e.g., esterification) can mitigate this .
- Orthogonal assays: Surface plasmon resonance (SPR) confirms target binding affinity if cell-based assays disagree with enzyme data .
Q. What strategies enhance SAR studies?
Methodological Answer:
- Analog synthesis: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-NH) substituents. Test in kinase inhibition assays (Table 2) .
- Co-crystallization: Resolve X-ray structures with target enzymes (e.g., PDB ID: XYZ) to identify critical hydrogen bonds (e.g., between piperidine carbonyl and Lys123) .
Table 2: Example SAR Data
| Substituent (R) | IC (EGFR, nM) | Selectivity (vs. VEGFR2) |
|---|---|---|
| 4-OCH | 12 ± 1.5 | 10-fold |
| 4-CF | 45 ± 3.2 | 2-fold |
| 4-NH | 8 ± 0.9 | 50-fold |
Q. What advanced techniques identify biological targets?
Methodological Answer:
- Chemical proteomics: Use a biotinylated analog for pull-down assays from cell lysates. Mass spectrometry identifies bound proteins (e.g., heat shock protein 90) .
- CRISPR-Cas9 screens: Knock out candidate targets (e.g., kinases) in cell lines. Resistance to the compound confirms on-target effects .
- Thermal shift assays: Monitor protein melting temperature shifts upon compound binding (e.g., ΔT = 4°C for EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
